molecular formula C11H14O3 B13636413 1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol

1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol

Cat. No.: B13636413
M. Wt: 194.23 g/mol
InChI Key: YJSJQULGWGBTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 3 positions

Preparation Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol typically involves the reaction of 2,3-dimethoxybenzyl chloride with a suitable cyclopropanation reagent. One common method is the use of diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropanol product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may also serve as a probe for investigating enzyme-catalyzed reactions involving cyclopropane rings.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against various biological targets.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations.

In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol can be compared with other cyclopropane-containing compounds, such as:

    1-(2,4-Dimethoxyphenyl)cyclopropan-1-ol: Similar structure but with methoxy groups at the 2 and 4 positions.

    1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol: Methoxy groups at the 3 and 4 positions.

    1-(2,3-Dimethoxyphenyl)cyclopropane: Lacks the hydroxyl group on the cyclopropane ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)cyclopropan-1-ol

InChI

InChI=1S/C11H14O3/c1-13-9-5-3-4-8(10(9)14-2)11(12)6-7-11/h3-5,12H,6-7H2,1-2H3

InChI Key

YJSJQULGWGBTGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2(CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.